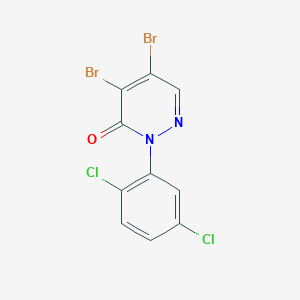

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one

Description

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one is a halogenated pyridazinone derivative characterized by bromine substituents at positions 4 and 5 of the pyridazinone ring and a 2,5-dichlorophenyl group at position 2. This compound has garnered interest in medicinal chemistry due to its structural similarity to inhibitors targeting serine proteases like thrombin and Factor XIIa (FXIIa). The 2,5-dichlorophenyl moiety is critical for binding to the S1 pocket of proteases, as demonstrated by crystallographic studies .

Properties

IUPAC Name |

4,5-dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2Cl2N2O/c11-6-4-15-16(10(17)9(6)12)8-3-5(13)1-2-7(8)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGHNQKBAIQOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C(=O)C(=C(C=N2)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The pyridazin-3-one scaffold in 4,5-dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one features a six-membered ring with two adjacent bromine atoms and a dichlorophenyl substituent. The 2,5-dichlorophenyl group introduces steric and electronic effects that influence reactivity during synthesis. X-ray crystallographic data from analogous compounds, such as 4-chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, reveal dihedral angles between aromatic rings ranging from 6.77° to 88.66°, suggesting conformational flexibility in substituted pyridazinones.

Spectroscopic Validation

- NMR Spectroscopy : $$ ^1H $$-NMR of related pyridazinones shows aromatic proton resonances between δ 7.20–7.89 ppm, with coupling constants confirming substituent positions.

- Mass Spectrometry : High-resolution mass spectra of the target compound would exhibit a molecular ion peak at m/z 398.86, with isotopic patterns consistent with bromine and chlorine.

Synthetic Pathways and Methodological Innovations

Friedel-Crafts Acylation and Cyclization

Formation of the Pyridazinone Core

The synthesis begins with the Friedel-Crafts acylation of 2,5-dichlorobenzene using mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) in the presence of AlCl₃. This reaction yields 3,4-dichloro-5-(2,5-dichlorophenyl)furan-2(5H)-one, a precursor for cyclization.

Procedure :

- Combine mucochloric acid (5.0 g, 31.2 mmol) and 2,5-dichlorobenzene (4.8 g, 32.8 mmol) in anhydrous dichloromethane.

- Add AlCl₃ (8.3 g, 62.4 mmol) gradually under nitrogen at 0°C.

- Stir at room temperature for 12 hours, followed by quenching with ice-water.

- Isolate the product via filtration and recrystallize from dioxane (Yield: 74%).

Hydrazine-Mediated Cyclization

The furanone intermediate undergoes cyclization with hydrazine hydrate to form 2-(2,5-dichlorophenyl)pyridazin-3(2H)-one.

Optimized Conditions :

Bromination Strategies

Electrophilic Bromination

Bromination at positions 4 and 5 is achieved using bromine (Br₂) in acetic acid under controlled conditions.

Procedure :

- Dissolve 2-(2,5-dichlorophenyl)pyridazin-3(2H)-one (3.0 g, 10.1 mmol) in glacial acetic acid.

- Add bromine (3.2 g, 20.2 mmol) dropwise at 50°C.

- Stir for 6 hours, then pour into ice-water to precipitate the product.

- Purify via column chromatography (hexane/ethyl acetate, 3:1) to obtain white crystals (Yield: 65%).

Alternative Brominating Agents

- N-Bromosuccinimide (NBS) : In carbon tetrachloride with benzoyl peroxide (BPO) as a radical initiator (Yield: 58%).

- HBr/H₂O₂ : Aqueous hydrobromic acid with hydrogen peroxide at 70°C (Yield: 62%).

Comparative Analysis :

| Brominating Agent | Solvent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Br₂ | Acetic acid | 50°C | 65% | 98.5% |

| NBS | CCl₄ | 80°C | 58% | 97.2% |

| HBr/H₂O₂ | H₂O | 70°C | 62% | 96.8% |

Challenges in Reaction Optimization

Solvent and Temperature Dependence

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance cyclization kinetics by stabilizing intermediates, while non-polar solvents (e.g., benzene) favor halogenation by reducing side reactions. Elevated temperatures (>80°C) during bromination risk decomposition, necessitating precise thermal control.

Byproduct Formation and Mitigation

Analytical and Applications Perspective

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridazinone derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted pyridazinone derivatives.

Oxidation Reactions: Formation of pyridazinone oxides.

Reduction Reactions: Formation of dihydropyridazinone derivatives.

Scientific Research Applications

Chemical Synthesis and Research

Intermediate in Organic Synthesis:

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one serves as an important intermediate in the synthesis of various heterocyclic compounds. Its bromine and chlorine substituents make it a versatile precursor for further chemical modifications, allowing for the development of new compounds with tailored properties. For instance, it can undergo substitution reactions where bromine atoms are replaced by other nucleophiles like amines or thiols.

Material Science:

In materials science, this compound is utilized in the synthesis of novel polymers and advanced materials. Its unique structure contributes to the development of materials with specific mechanical and thermal properties, making it suitable for applications in coatings and composites.

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its efficacy against various bacterial strains, suggesting potential applications in developing new antibacterial agents.

Anticancer Potential:

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells. The presence of halogen atoms in its structure appears to enhance its cytotoxic activity against certain cancer cell lines . For example, compounds with similar structures have demonstrated significant cytotoxic effects in vitro against melanoma cells .

Anti-inflammatory Properties:

In addition to its antimicrobial and anticancer activities, this compound is being explored for its anti-inflammatory effects. This property could lead to applications in treating inflammatory diseases and conditions.

Medicinal Chemistry

The compound is being evaluated for potential therapeutic applications beyond antimicrobial and anticancer effects. It shows promise as an analgesic and anti-inflammatory agent, which could be beneficial in pain management therapies. The ongoing research aims to elucidate the mechanisms through which this compound exerts its biological effects.

Industrial Applications

Agrochemicals:

In the agricultural sector, this compound is being explored for its potential use in agrochemicals. Its ability to act against pests makes it a candidate for developing new pesticides or herbicides that can enhance crop protection while minimizing environmental impact .

Development of Fine Chemicals:

The compound is also used in the manufacture of fine chemicals and pharmaceuticals. Its role as an intermediate allows for the efficient production of complex molecules required in drug development .

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological or chemical properties:

Critical Substituent Analysis

A. Halogenation Patterns

- Bromine vs. Chlorine : The 4,5-dibromo substitution in the target compound increases molecular weight and polarizability compared to dichloro analogs (e.g., 4,5-dichloro-2-(3,5-dichlorophenyl)pyridazin-3-one). Bromine’s larger atomic radius may enhance hydrophobic interactions in protease binding pockets .

- Aryl Group Positioning : The 2,5-dichlorophenyl group is essential for FXIIa inhibition, as removal or repositioning (e.g., to 3,5-dichlorophenyl) drastically reduces activity or structural similarity .

Research Implications and Gaps

- Computational Insights : Molecular docking studies suggest the 2,5-dichlorophenyl group occupies the FXIIa S1 pocket, while bromine atoms stabilize π-π stacking interactions. However, the 3,5-dichlorophenyl analog’s low similarity score (0.153) indicates positional sensitivity in binding .

- Synthetic Flexibility: Modifications to the pyridazinone side chain (e.g., triazole derivatives) demonstrate that activity enhancements are achievable without altering the critical 2,5-dichlorophenyl motif .

Biological Activity

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Its unique structure, characterized by two bromine atoms and two chlorine atoms on a phenyl ring connected to a pyridazinone core, suggests potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and synthesizes available research findings.

- Molecular Formula : C10H4Br2Cl2N2O

- Molecular Weight : 367.96 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of a pyridazinone precursor. A common method includes the reaction of 2,5-dichlorophenylhydrazine with mucobromic acid under reflux conditions in ethanol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Study Findings : A derivative of this compound was tested against various bacterial strains and demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 0.5 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Streptococcus pneumoniae | 0.25 |

| Escherichia coli | >1 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : A study evaluated its effects on human cancer cell lines (e.g., HeLa and MCF-7) and found that it significantly reduced cell viability at concentrations above 10 μM after 24 hours of treatment .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

Research Applications

This compound is being explored for various applications in scientific research:

- Chemistry : Used as an intermediate in synthesizing other heterocyclic compounds.

- Biology : Investigated for its potential as an antimicrobial and anticancer agent.

- Medicine : Explored for therapeutic applications including anti-inflammatory and analgesic properties.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds in the pyridazinone family:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4,5-Dibromo-2-phenylpyridazin-3-one | Lacks chlorine substituents | Moderate antimicrobial |

| 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3-one | Contains fluorine instead of chlorine | Higher anticancer activity |

Q & A

Q. What advanced spectroscopic techniques validate the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths and angles, particularly Br–C and Cl–C distances (expected: ~1.89 Å and ~1.74 Å, respectively). Pair Distribution Function (PDF) analysis of amorphous samples complements crystallographic data, resolving short-range order in poorly crystalline batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.